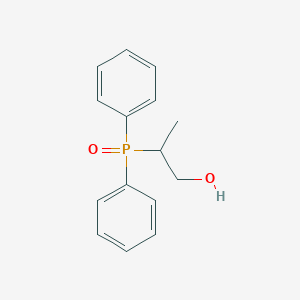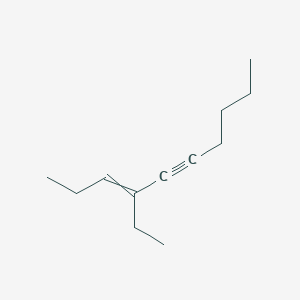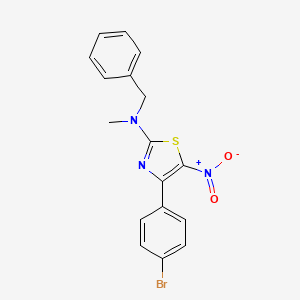
Acenaphthylene, ethyl-1,2-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthylene, ethyl-1,2-dihydro- is a polycyclic aromatic hydrocarbon. It is a derivative of acenaphthylene, where the ethyl group is attached to the 1,2-dihydro position. This compound is known for its unique chemical structure, which includes a fused ring system that resembles naphthalene with an additional ethylene bridge connecting positions 1 and 8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acenaphthylene, ethyl-1,2-dihydro- can be synthesized through various methods. One common synthetic route involves the cyclization of α-ethylnaphthalene. This process typically requires specific reaction conditions, including the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of acenaphthylene, ethyl-1,2-dihydro- often involves the dehydrogenation of acenaphthene. This method is efficient and yields a high purity product. The reaction is usually carried out in the gas phase at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Acenaphthylene, ethyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of acenaphthenequinone.
Reduction: Reduction reactions can produce the radical anion sodium or potassium acenaphthalenide.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium or potassium for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions include acenaphthenequinone from oxidation and acenaphthalenide from reduction. These products are valuable intermediates in various chemical processes .
Scientific Research Applications
Acenaphthylene, ethyl-1,2-dihydro- has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Mechanism of Action
The mechanism of action of acenaphthylene, ethyl-1,2-dihydro- involves its interaction with molecular targets and pathways. It functions as a ligand for some organometallic compounds, influencing their reactivity and stability. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: A polycyclic aromatic hydrocarbon with a similar structure but without the ethyl group.
Acenaphthene: Another related compound, which is a more saturated form of acenaphthylene.
Uniqueness
Acenaphthylene, ethyl-1,2-dihydro- is unique due to its ethyl group at the 1,2-dihydro position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
89916-52-9 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-ethyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C14H14/c1-2-10-9-12-7-3-5-11-6-4-8-13(10)14(11)12/h3-8,10H,2,9H2,1H3 |
InChI Key |
NKNGHYJYRDNBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=CC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



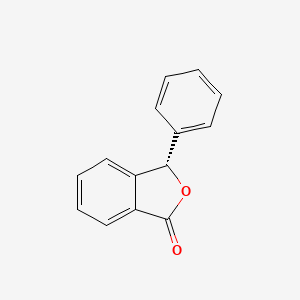
![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)
![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)
![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)

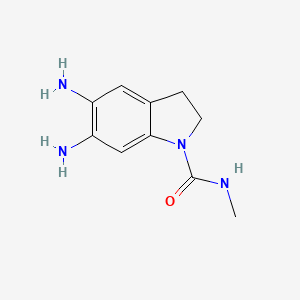
![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
